

An In-depth Technical Guide to DiSulfo-ICG Maleimide: Properties, Protocols, and Applications

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Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of **DiSulfo-ICG maleimide**, a near-infrared (NIR) fluorescent dye. It details its spectral properties, experimental protocols for bioconjugation, and the fundamental workflows involved in its application.

Core Properties of DiSulfo-ICG Maleimide

DiSulfo-ICG maleimide is a water-soluble, thiol-reactive fluorescent dye. The "DiSulfo" modification enhances its aqueous solubility, while the maleimide group allows for covalent attachment to sulfhydryl (thiol) groups found in cysteine residues of proteins and other biomolecules.[1] As a derivative of Indocyanine Green (ICG), it operates in the near-infrared (NIR) spectrum (700-900 nm), a range where biological tissues have minimal absorbance and autofluorescence.[2][3] This property results in a high signal-to-noise ratio, enabling deeptissue imaging with enhanced sensitivity.[2][4] The dye is widely used for applications such as in vivo imaging, fluorescence microscopy, and flow cytometry.[2][3]

Spectroscopic Data

The spectral characteristics of ICG derivatives are influenced by their concentration and the solvent used.[4][5] The following table summarizes the key quantitative photophysical



properties for ICG and its maleimide derivatives, which are representative of **DiSulfo-ICG** maleimide.

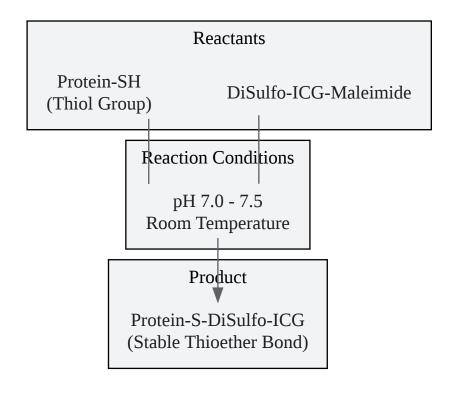
Property	Value	Source
Excitation Maximum (λex)	~785 - 789 nm	[2][6][7]
Emission Maximum (λem)	~812 - 819 nm	[2][6][7]
Molar Extinction Coefficient (ε)	≥ 218,000 M ⁻¹ cm ⁻¹	[3][7]
Quantum Yield (Φ)	~0.14	[3]
Recommended Laser Line	785 nm	[3]

Experimental Protocols and Methodologies

The following sections provide detailed protocols for the conjugation of **DiSulfo-ICG maleimide** to proteins and subsequent purification of the conjugate.

The core of the labeling process is the reaction between the maleimide group of the dye and a thiol group (sulfhydryl) from a biomolecule, typically a cysteine residue on a protein. This reaction forms a stable thioether bond. It is highly selective for thiols at a neutral pH range of 7.0-7.5.[1][8]





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Caption: Reaction scheme for thiol-maleimide conjugation.

For efficient labeling, the target protein must have available free thiol groups. Many proteins contain cysteine residues that form disulfide bridges, which stabilize their structure but are unreactive with maleimides.[1] Therefore, a reduction step is often necessary.

Materials:

- Protein to be labeled (concentration of 2-10 mg/mL is recommended for optimal efficiency).
 [6][9]
- Degassed conjugation buffer (e.g., PBS, Tris, or HEPES at pH 7.0-7.5; must be free of thiols).[1][8]
- TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol).

Protocol:



- Dissolve the protein in the degassed conjugation buffer to a final concentration between 2-10 mg/mL.[6][9]
- If disulfide bond reduction is needed, add a 10-100x molar excess of TCEP to the protein solution.[1][8]
- Flush the vial with an inert gas (e.g., nitrogen or argon) to prevent re-oxidation of thiols, seal it, and incubate for 20-60 minutes at room temperature.[1][8]
- If DTT is used as the reducing agent, it must be removed via dialysis or a desalting column before adding the maleimide dye, as DTT itself contains a thiol group that will react with the dye.[9] TCEP does not contain thiols and does not require removal.

Materials:

- Reduced protein solution from the previous step.
- DiSulfo-ICG maleimide.
- Anhydrous DMSO or DMF.

Protocol:

- Prepare a 10 mM stock solution of **DiSulfo-ICG maleimide** in anhydrous DMSO or DMF.[6]
 [8] This solution should be used promptly.
- Add the dye stock solution to the protein solution. A starting molar ratio of 10:1 to 20:1 (dye:protein) is recommended.[8][9] This ratio should be optimized for each specific protein to achieve the desired degree of substitution (DOS).
- Mix gently by vortexing or stirring. To prevent protein denaturation, avoid vigorous mixing.
- Flush the reaction vial with inert gas, seal it, and protect it from light.
- Incubate for 2 hours at room temperature or overnight at 2-8°C.[8]

After the reaction, it is crucial to remove any unconjugated dye.



Materials:

- · Conjugation reaction mixture.
- Purification system (e.g., Sephadex G-25 size-exclusion column).[6][9]
- Elution buffer (e.g., PBS at pH 7.2-7.4).[6]

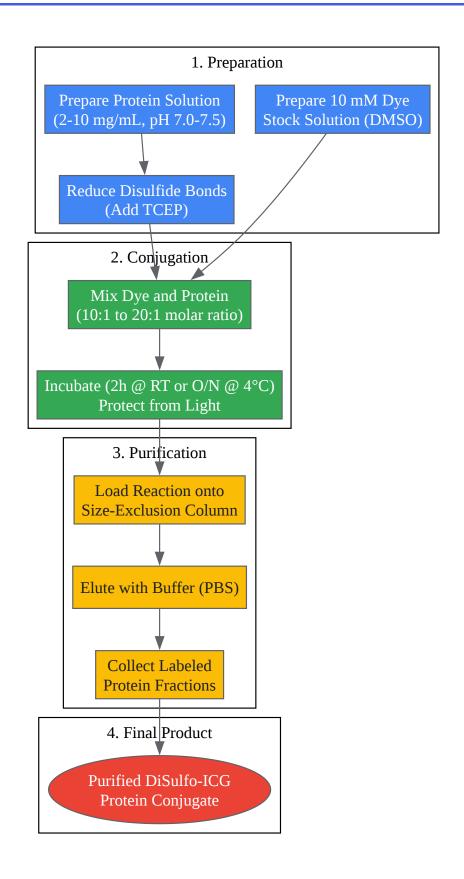
Protocol:

- Equilibrate the Sephadex G-25 column with the elution buffer according to the manufacturer's instructions.[6]
- Load the reaction mixture onto the top of the column.
- As the sample enters the column resin, add elution buffer to begin the separation.
- The labeled protein conjugate will typically elute first as it is larger and passes through the column more quickly. The smaller, unconjugated dye molecules will be retained longer and elute later.
- Collect the fractions containing the fluorescently labeled protein. The conjugate can often be identified visually by its color.

Experimental Workflow Visualization

The entire process, from protein preparation to final purification, can be visualized as a clear workflow.





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Caption: Workflow for labeling proteins with **DiSulfo-ICG maleimide**.



Applications in Research and Drug Development

The unique properties of **DiSulfo-ICG maleimide** make it a valuable tool in several advanced applications:

- Fluorescence-Guided Surgery: ICG's ability to accumulate in tumors through the enhanced permeability and retention (EPR) effect allows surgeons to visualize tumor margins in real-time.[10][11]
- Lymphatic Mapping: The dye is used to map sentinel lymph nodes in cancer staging.
- Photothermal/Photodynamic Therapy: When excited by NIR light, ICG can generate heat (photothermal) or reactive oxygen species (photodynamic), which can be harnessed to destroy cancer cells.[10]
- Drug Delivery and Tracking: By conjugating DiSulfo-ICG maleimide to therapeutic proteins, antibodies, or nanoparticles, researchers can track their biodistribution, localization, and release in vivo.[10] The fluorescence signal provides a non-invasive method to monitor the delivery vehicle.

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